molecular formula C27H22N2 B11560377 4,4'-Methylenebis(N-benzylideneaniline) CAS No. 16328-16-8

4,4'-Methylenebis(N-benzylideneaniline)

Cat. No.: B11560377
CAS No.: 16328-16-8
M. Wt: 374.5 g/mol
InChI Key: UIZXDACVJFJEIV-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N-benzylideneaniline) is an organic compound with the molecular formula C27H22N2. It is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of an amine and an aldehyde. This compound is notable for its applications in various fields, including material science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(N-benzylideneaniline) can be synthesized through the condensation reaction between benzaldehyde and 4,4’-methylenedianiline. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes dehydration to form the final Schiff base product .

Industrial Production Methods

In industrial settings, the synthesis of 4,4’-Methylenebis(N-benzylideneaniline) may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods, such as infrared irradiation, have also been explored to reduce environmental impact and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N-benzylideneaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Methylenebis(N-benzylideneaniline) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the production of polymers, dyes, and pigments

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N-benzylideneaniline) involves its ability to form coordination complexes with metal ions. The imine group (C=N) in the compound acts as a donor site, allowing it to bind to metal ions and form stable complexes. These metal complexes can exhibit various biological and catalytic activities, depending on the nature of the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis(N-benzylideneaniline) is unique due to its specific structural features, such as the presence of two benzylideneaniline moieties linked by a methylene bridge. This structure imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-[4-[[4-(benzylideneamino)phenyl]methyl]phenyl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2/c1-3-7-24(8-4-1)20-28-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)29-21-25-9-5-2-6-10-25/h1-18,20-21H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZXDACVJFJEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16328-16-8
Record name 4,4'-METHYLENEBIS(N-BENZYLIDENEANILINE)
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